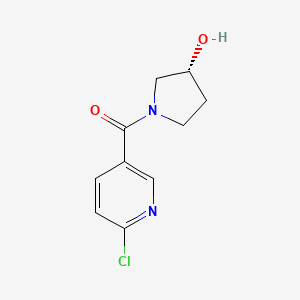

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNBMPRTPXEPPK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-chloropyridine-3-carboxylic acid.

Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Coupling Reaction: The activated carboxylic acid is then coupled with pyrrolidine to form the desired product under mild reaction conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol may have applications in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the development of bioactive molecules.

Medicine: Possible applications in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol with key analogues:

Key Comparative Findings

Biological Activity: The 1NBn analog (Table) exhibits sub-nanomolar affinity (Kd ~ pM) for base excision repair (BER) glycosylases like Fpg and hOGG1, attributed to its mimicry of the oxacarbenium ion transition state . Vernakalant demonstrates the therapeutic relevance of pyrrolidine derivatives in cardiovascular disease, though its bulky substituents (cyclohexyl, dimethoxyphenyl) contrast with the compact pyridine-carbonyl group in the target compound .

Stereochemical Influence :

- The 3R configuration in the target compound is critical for enantioselective interactions, as mirrored in 1NBn and 1N analogs, where stereochemistry dictates glycosylase binding . The (3S)-enantiomer of the target compound (CAS 1568034-00-3) may exhibit divergent activity, emphasizing the need for enantiomeric resolution in drug development .

Phenylethyl and benzodioxol substituents (e.g., in –3) enhance lipophilicity, which may improve membrane permeability compared to the polar pyridine-carbonyl group .

Thermodynamic and Kinetic Profiles :

- While 1NBn and 1N achieve pM affinity via transition-state mimicry, the target compound’s chloropyridine group—a strong electron-withdrawing moiety—could stabilize enzyme interactions through π-stacking or halogen bonding, though direct affinity data are lacking in the evidence .

Biological Activity

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 226.66 g/mol

- CAS Number : 1568034-00-3

The compound features a pyrrolidine ring with a chloropyridine carbonyl substituent, which is crucial for its biological activity. The stereochemistry at the 3-position of the pyrrolidine ring (designated as (3R)) plays a significant role in the interaction with biological targets.

Synthesis

The synthesis typically involves:

- Activation of Carboxylic Acid : The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using coupling reagents such as EDCI in the presence of a base like triethylamine.

- Coupling Reaction : The activated acid is coupled with pyrrolidine under mild conditions to form the desired product.

The biological activity of this compound may involve:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, influencing pathways related to cell proliferation and apoptosis.

- Receptor Modulation : The compound could interact with various receptors, potentially including muscarinic acetylcholine receptors, which are implicated in cancer progression and neurodegenerative diseases .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, certain analogs demonstrated enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that this compound may be effective in cancer therapies .

Neuroprotective Effects

Research has pointed to potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have shown promise in treating conditions like Alzheimer's disease by inhibiting cholinesterase and targeting amyloid-beta aggregation .

Case Studies

- Cytotoxicity Studies :

- Neurodegenerative Disease Models :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidine | Lacks hydroxyl group | Reduced bioactivity |

| (3R)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol | Chlorine replaced by fluorine | Varies in receptor affinity |

| (3R)-1-(6-Chloropyridine-3-carbonyl)piperidin-3-ol | Pyrrolidine replaced by piperidine | Altered pharmacokinetics |

Q & A

Q. What are the common synthetic routes for (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol?

- Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid with (3R)-pyrrolidin-3-ol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DCC in anhydrous DMF .

- Nucleophilic acyl substitution : React the activated carbonyl with the pyrrolidine hydroxyl group under inert conditions (e.g., nitrogen atmosphere) .

- Protection/deprotection strategies : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling .

Q. How is the stereochemical configuration of the pyrrolidine ring confirmed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to separate enantiomers .

- X-ray crystallography : Resolve the crystal structure to confirm the (3R) configuration .

- Optical rotation : Compare experimental [α]D values with literature data for chiral pyrrolidine derivatives .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC-UV/HRMS : Use a C18 column (e.g., Agilent ZORBAX) with a gradient of acetonitrile/water (0.1% TFA) for retention time and mass confirmation .

- 1H/13C NMR : Analyze chemical shifts (e.g., δ 4.2–4.5 ppm for the pyrrolidine hydroxyl proton) and coupling constants to verify structural integrity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (EE) during synthesis?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis with (R)-BINOL-derived ligands to enhance stereoselectivity .

- Kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to preferentially hydrolyze undesired enantiomers .

- Reaction monitoring : Track EE in real-time via inline polarimetry or chiral HPLC .

Q. What strategies resolve discrepancies in stereochemical assignment?

- Methodological Answer :

- Comparative vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra for absolute configuration validation .

- DFT calculations : Optimize molecular geometries using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict NMR shifts and optical activity .

- Cross-validation : Combine X-ray, NMR, and computational data to eliminate ambiguity .

Q. How do substituents on the pyridine ring influence biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., -CF3, -CH3) and test receptor binding affinity via radioligand assays .

- In vitro assays : Use HEK293 cells expressing target receptors (e.g., opioid or adrenergic receptors) to measure cAMP inhibition or calcium flux .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

- Methodological Answer :

- Standardized protocols : Ensure consistent temperature (e.g., 25°C) and solvent purity (HPLC-grade) during measurements .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility results .

- Cross-reference : Compare data with structurally similar compounds (e.g., (3S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to identify trends .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.